
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s and has since been widely studied for its potential applications in scientific research.
科学的研究の応用
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has been widely used in scientific research for its potential applications in various fields. It has been studied for its effects on pain, anxiety, depression, and addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as appetite regulation, immune function, and neuroprotection.
作用機序
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. When N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This activation of the CB1 receptor is responsible for the psychoactive effects of N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and antidepressant effects, as well as potential applications in the treatment of addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been shown to modulate various physiological processes, such as appetite regulation, immune function, and neuroprotection.
実験室実験の利点と制限
One of the main advantages of using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which can be useful in investigating its role in various physiological processes. However, one of the limitations of using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research involving N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940. One area of interest is its potential applications in the treatment of addiction, particularly for opioid addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been studied for its potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the role of the endocannabinoid system in various physiological processes, which could lead to new discoveries involving N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Conclusion:
In conclusion, N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 is a synthetic cannabinoid that has been widely studied for its potential applications in scientific research. Its potency and selectivity for the CB1 receptor make it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. While there are potential advantages and limitations to using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 in lab experiments, its potential applications in the treatment of addiction and neurodegenerative diseases make it an exciting area of research for the future.
合成法
The synthesis of N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 involves the condensation of 2-methyl-1H-indole-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain pure N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
特性
IUPAC Name |
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-14(12-8-4-5-9-13(12)16-10)15(18)17-11-6-2-3-7-11/h4-5,8-9,11,16H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZVYIOLYSKFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)


![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)

![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)